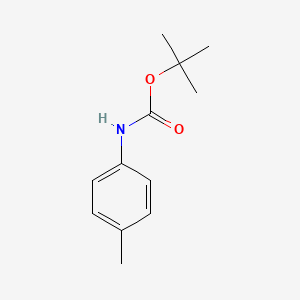

Tert-butyl p-tolylcarbamate

Description

Fundamental Role of Carbamate (B1207046) Linkages in Contemporary Organic Chemistry

The carbamate functional group is a cornerstone in modern organic synthesis, primarily due to its exceptional stability and its capacity to act as a crucial building block in the assembly of complex molecules. nih.govacs.org Carbamates are structurally analogous to the peptide bonds found in proteins, which has led to their widespread use as peptide bond surrogates in medicinal chemistry. This substitution can enhance the metabolic stability of peptide-based drugs by making them less susceptible to enzymatic degradation by proteases. nih.govacs.org

Beyond their role as peptide mimics, carbamates are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and polymers. nih.govresearchgate.net Their ability to participate in hydrogen bonding and to impose conformational constraints on a molecule allows for the fine-tuning of biological activity and physical properties. acs.org The nitrogen of a carbamate is rendered significantly less nucleophilic compared to a free amine, a property that is central to their function as protecting groups. masterorganicchemistry.comorganic-chemistry.org

Overview of Tert-butyl Carbamates as Strategic Protecting Groups

Among the various carbamate-based protecting groups, the tert-butoxycarbonyl (Boc) group is one of the most frequently employed in organic synthesis. masterorganicchemistry.com The introduction of a Boc group onto an amine is a straightforward process, typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

The strategic importance of tert-butyl carbamates lies in their remarkable stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive. organic-chemistry.orgtandfonline.com This stability allows for selective chemical transformations to be carried out on other parts of a molecule without affecting the protected amine.

The removal of the Boc group, or deprotection, is typically accomplished under anhydrous acidic conditions, often using reagents like trifluoroacetic acid (TFA). masterorganicchemistry.comtandfonline.com This process generates a stable tert-butyl cation, which can be scavenged to prevent unwanted side reactions with sensitive functional groups. organic-chemistry.org The orthogonal nature of the Boc group, being acid-labile while other protecting groups like Fmoc are base-labile, permits the selective deprotection of one amine in the presence of another, a critical strategy in complex multi-step syntheses. organic-chemistry.org

Positioning of Tert-butyl p-tolylcarbamate within Modern Synthetic Methodologies

This compound is a specific N-aryl carbamate that serves as a valuable intermediate and building block in organic synthesis. The presence of the p-tolyl group, an electron-donating methyl group on the phenyl ring, can influence the reactivity and properties of the carbamate.

The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of p-toluidine (B81030) with di-tert-butyl dicarbonate. Another approach is the palladium-catalyzed carbonylation of p-toluidine in the presence of tert-butanol (B103910). nih.gov Research has also demonstrated its synthesis from p-tolyl isocyanate and tert-butanol. nih.gov

Within synthetic methodologies, this compound can be utilized in the construction of more complex molecules. For instance, it has been used in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, which have shown potential as α-glucosidase inhibitors. researchgate.net The compound's structure, featuring a protected amine and an aromatic ring, makes it a suitable precursor for various cross-coupling reactions and further functionalization.

Below is a table summarizing some of the key properties and synthetic details of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₇NO₂ | americanelements.comamericanelements.com |

| Molecular Weight | 207.27 g/mol | americanelements.comamericanelements.comcapotchem.cn |

| Appearance | White to off-white solid | rsc.orghoffmanchemicals.com |

| Melting Point | 81-94 °C | rsc.orghoffmanchemicals.comacs.orgrsc.org |

| ¹H NMR (CDCl₃, ppm) | δ 7.25 (d, 2H), 7.08 (d, 2H), 6.42 (bs, 1H), 2.29 (s, 3H), 1.51 (s, 9H) | rsc.orgrsc.org |

| ¹³C NMR (CDCl₃, ppm) | δ 152.9, 135.7, 132.5, 129.5, 118.7, 80.3, 28.4, 20.7 | rsc.org |

The following table provides an overview of common synthetic routes to tert-butyl carbamates.

| Reagents | Conditions | Product |

| Amine, Di-tert-butyl dicarbonate (Boc₂O), Base | Mild conditions | Tert-butyl carbamate |

| Aryl Halide, NaOCN, Pd₂(dba)₃, Ligand, t-BuOH | Tert-butanol as solvent | Tert-butyl arylcarbamate |

| Carboxylic Acid, (Boc)₂O, NaN₃, then TBA-Br, Zn(OTf)₂ | Curtius rearrangement | Tert-butyl carbamate |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUJXPOJGTXSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406851 | |

| Record name | p-tolyl-carbamic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14618-59-8 | |

| Record name | Carbamic acid, N-(4-methylphenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tolyl-carbamic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Tert Butyl P Tolylcarbamate Transformations

Mechanistic Pathways in Tert-butyl Carbamate (B1207046) Formation

The synthesis of tert-butyl carbamates, including tert-butyl p-tolylcarbamate, can proceed through various mechanistic pathways. A key intermediate in many of these syntheses is the corresponding isocyanate.

Role of Isocyanate Intermediates in Carbamate Bond Formation

The formation of this compound often involves the generation of p-tolyl isocyanate as a reactive intermediate. This isocyanate is then trapped by an alcohol, such as tert-butanol (B103910), to form the carbamate bond. organic-chemistry.orgscholaris.ca One common method to generate the isocyanate is through a Curtius rearrangement of an acyl azide (B81097). organic-chemistry.orgorgsyn.org For instance, a carboxylic acid can react with di-tert-butyl dicarbonate (B1257347) and sodium azide to produce an acyl azide, which then rearranges to the isocyanate. organic-chemistry.orgorgsyn.org

The general mechanism can be outlined as follows:

Formation of Acyl Azide: A carboxylic acid is converted into the corresponding acyl azide.

Curtius Rearrangement: The acyl azide undergoes thermal or photochemical rearrangement, losing nitrogen gas to form an isocyanate. organic-chemistry.org

Nucleophilic Attack: The alcohol (tert-butanol) acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the carbamate. scholaris.ca

In a metal-free approach, an arylamine can react with carbon dioxide in the presence of a base like DBU to form a carbamic acid intermediate. This intermediate is then dehydrated to generate the isocyanate, which can be trapped by an alcohol to yield the carbamate. organic-chemistry.orgorganic-chemistry.org

Proposed Catalytic Cycles in Transition Metal-Mediated Carbamate Syntheses

Transition metals can catalyze the synthesis of carbamates, often involving the formation of a metal-nitrenoid intermediate. nih.govsnnu.edu.cn While direct examples for this compound are not extensively detailed, the general principles can be applied. For instance, palladium-catalyzed cross-coupling reactions of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol can provide aryl carbamates. organic-chemistry.org

A proposed catalytic cycle for the rhodium-catalyzed oxidative carbonylation to form carbamates involves the following key steps: unizar.es

Oxidative Addition: The Rh(I) catalyst undergoes oxidation to Rh(III).

Ligand Exchange and Deprotonation: The amine and alcohol coordinate to the metal center, followed by deprotonation.

Migratory Insertion: A carbonyl ligand inserts into the metal-nitrogen bond, forming a carbamoyl (B1232498) intermediate. unizar.es

Reductive Elimination: The carbamoyl and alkoxo groups are eliminated from the metal center to form the carbamate product and regenerate the active catalyst. unizar.es

The following table summarizes different synthetic approaches to carbamates.

| Method | Key Reagents | Intermediate | Reference |

| Curtius Rearrangement | Carboxylic acid, (Boc)2O, NaN3 | Acyl azide, Isocyanate | organic-chemistry.orgorgsyn.org |

| Metal-Free Dehydration | Arylamine, CO2, DBU | Carbamic acid, Isocyanate | organic-chemistry.orgorganic-chemistry.org |

| Palladium-Catalyzed Cross-Coupling | Aryl halide, NaOCN, Alcohol | - | organic-chemistry.org |

| Rhodium-Catalyzed Oxidative Carbonylation | Amine, Alcohol, CO, Oxidant | Metal-nitrenoid | unizar.es |

Mechanisms of Tert-butyl Carbamate Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its facile removal under specific, often acidic, conditions. acsgcipr.orgnih.gov

Acid-Mediated Cleavage via Tert-butyl Cation Formation (SN1-type Pathways)

The most common method for the deprotection of tert-butyl carbamates is through acid-mediated cleavage. masterorganicchemistry.comfishersci.co.uk This process proceeds via a unimolecular nucleophilic substitution (SN1)-type mechanism. masterorganicchemistry.comdoubtnut.com

The mechanism involves the following steps: masterorganicchemistry.comcommonorganicchemistry.com

Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. masterorganicchemistry.commdpi.com

Formation of a Tert-butyl Cation: The protonated carbamate undergoes cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.comlibretexts.org This step is typically the rate-determining step. doubtnut.com

Decarboxylation: The carbamic acid is unstable and readily decomposes, releasing carbon dioxide and the free amine. masterorganicchemistry.comcommonorganicchemistry.com

Fate of the Tert-butyl Cation: The tert-butyl cation can be trapped by a nucleophile, deprotonate to form isobutylene (B52900) gas, or polymerize. acsgcipr.orgcommonorganicchemistry.com

A variety of acids can be used for this deprotection, including phosphoric acid, which offers a milder and more selective alternative. organic-chemistry.orgnih.gov

Radical-Mediated Cleavage Mechanisms (e.g., using Tris(4-bromophenyl)ammoniumyl Hexachloroantimonate (Magic Blue) with Silanes)

An alternative, milder method for the deprotection of tert-butyl carbamates involves a radical-mediated pathway. One such system utilizes tris(4-bromophenyl)ammoniumyl hexachloroantimonate, commonly known as "Magic Blue" (MB•+), in combination with a silane (B1218182) like triethylsilane. organic-chemistry.orgacs.orgresearchgate.net

This catalytic protocol facilitates the cleavage of the C–O bond in tert-butyl carbamates under neutral conditions, without the need for high temperatures or strong acids. acs.orgresearchgate.netacs.org The proposed mechanism involves the radical cation acting as a homogeneous electron transfer agent. acs.orgnih.gov The sacrificial silane accelerates the reaction. organic-chemistry.orgacs.org This method is suitable for a wide range of substrates, including those with sensitive functional groups. acs.orgresearchgate.netresearchgate.net

The general reactivity for deprotection with this system follows the order: tert-butyl esters > tert-butyl carbonates > tert-butyl ethers. acs.org

Selective Deprotection with Lewis Acids (e.g., Cerium(III) Chloride)

Lewis acids can also mediate the deprotection of tert-butyl carbamates. The mechanism is similar to acid-catalyzed deprotection, involving coordination of the Lewis acid to the carbonyl oxygen, followed by fragmentation to the amine, carbon dioxide, and a transient tert-butyl cation. acsgcipr.org

Cerium(III) chloride (CeCl3), often in combination with sodium iodide (NaI), has been shown to be effective for the cleavage of tert-butyl esters and ethers. acs.orgorganic-chemistry.org While this system can also cleave N-Boc groups, it has been reported to selectively deprotect tert-butyl esters in the presence of N-Boc groups under specific conditions, highlighting the potential for chemoselectivity. organic-chemistry.orgacs.orgorganic-chemistry.org The efficiency of this selective deprotection can depend on the pre-formation of a cerium complex. organic-chemistry.org Other Lewis acids like zinc bromide (ZnBr2) have also been employed for Boc deprotection. acsgcipr.orgresearchgate.net

The following table summarizes various deprotection methods for tert-butyl carbamates.

| Method | Reagents | Key Intermediate | Reference |

| Acid-Mediated (SN1) | Strong acids (TFA, HCl), Phosphoric acid | Tert-butyl cation, Carbamic acid | masterorganicchemistry.comcommonorganicchemistry.commdpi.comnih.gov |

| Radical-Mediated | Tris(4-bromophenyl)ammoniumyl hexachloroantimonate, Triethylsilane | Radical cation | organic-chemistry.orgacs.orgresearchgate.net |

| Lewis Acid-Mediated | Cerium(III) chloride/NaI, Zinc bromide | Tert-butyl cation | acsgcipr.orgorganic-chemistry.orgresearchgate.net |

Environmentally Benign Deprotection with Aqueous Phosphoric Acid

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in peptide and pharmaceutical chemistry. The use of 85 wt% aqueous phosphoric acid has emerged as an effective and environmentally benign method for the deprotection of tert-butyl carbamates, such as this compound. nih.govacs.org This reagent is considered a "green" alternative because it is non-toxic, worker-friendly, and reduces the need for hazardous reagents. acs.orgorganic-chemistry.org

The reaction conditions are notably mild, allowing for high selectivity in the presence of other acid-sensitive functional groups. nih.govresearchgate.net Groups that are typically tolerated under these conditions include benzyloxycarbonyl (CBZ) carbamates, azetidines, benzyl (B1604629) and methyl esters, and tert-butyldimethylsilyl (TBDMS) ethers. nih.govorganic-chemistry.org This selectivity is a significant advantage over stronger acids which can cause widespread deprotection or degradation of complex molecules. The reactions are generally high-yielding, and the workup procedure is convenient. nih.gov

The general procedure involves heating the Boc-protected substrate with aqueous phosphoric acid, often in a solvent like toluene. organic-chemistry.org The reaction typically proceeds smoothly to completion, yielding the deprotected amine. A key advantage of this method is the preservation of the stereochemical integrity of the substrate molecule during the deprotection process. nih.govacs.org

The effectiveness of this method has been demonstrated across a range of substrates, highlighting its broad applicability.

Table 1: Deprotection of Various Tert-butyl Carbamates using Aqueous Phosphoric Acid This table is representative of the reaction's efficiency as described in the literature and is not specific to this compound.

| Substrate (Boc-Amine) | Temperature (°C) | Time (h) | Yield (%) | Citation |

| Boc-L-Phenylalanine | 50 | 4 | 98 | nih.gov |

| Boc-L-Proline | 50 | 4 | 99 | nih.gov |

| Boc-D-Valine | 50 | 4 | 99 | nih.gov |

| Boc-p-toluidine | 80 | 14 | 98 | nih.gov |

Stereochemical Outcomes and Regioselectivity in Reactions Involving Tert-butyl Carbamates

The stereochemical and regiochemical outcomes of reactions involving tert-butyl carbamates are dictated by the reaction mechanism and the influence of the carbamate group on the electronic and steric environment of the molecule.

Stereochemical Outcomes: In reactions where a chiral center is already present in the molecule, the stereochemistry is often preserved, provided that the bonds to the chiral center are not broken during the reaction. lumenlearning.com For instance, the deprotection of a chiral Boc-protected amine using aqueous phosphoric acid proceeds with retention of stereochemical integrity because the reaction occurs at the tert-butyl group, not at the chiral carbon. nih.gov

When a new stereocenter is formed, the outcome depends on the mechanism. Reactions proceeding through a planar intermediate, such as an SN1-type carbocation, often result in a racemic or diastereomeric mixture. ochemtutor.comnumberanalytics.com The cleavage of the tert-butyl group itself follows an SN1 mechanism, involving a planar tert-butyl cation, but this does not affect existing stereocenters in the rest of the molecule. numberanalytics.comlibretexts.org In contrast, SN2 reactions, which involve a backside attack, lead to an inversion of configuration at the reaction center. lumenlearning.comochemtutor.com

Regioselectivity: The tert-butyl carbamate group can direct the regiochemical course of a reaction. Its electronic properties—either donating or withdrawing depending on the specific reaction context—and its steric bulk influence where new bonds are formed.

Allylation: In the iridium-catalyzed allylation of tert-butyl carbamate with allylic carbonates, the reaction shows high regioselectivity for the branched product over the linear one. nih.gov

Diels-Alder Reactions: A 2(H)-pyran-2-one bearing a tert-butylcarbamate (B1260302) group at the 5-position acts as a "chameleon" diene, reacting with both electron-rich and electron-deficient dienophiles to afford the 5-substituted bicyclic lactone cycloadducts regioselectively. mdpi.com

Aromatic Substitution: The reaction of 2,7-di-tert-butylpyrene (B1295820) with aliphatic isocyanates in the presence of acid proceeds with high regioselectivity to give substitution at the 1-position. beilstein-journals.org This demonstrates the directing effect of existing alkyl groups on electrophilic attack.

Hydroarylation: The radical hydroarylation of tert-butyl vinylcarbamate with aryl iodides results in the regioselective formation of the α-aryl-β-amino compound. nih.gov

Table 2: Examples of Regioselectivity in Reactions with Tert-butyl Carbamate Derivatives

| Reaction Type | Substrate System | Outcome | Citation |

| Iridium-Catalyzed Allylation | tert-butyl carbamate + allylic carbonate | High selectivity for branched allylic amine | nih.gov |

| Diels-Alder | 5-(Boc-amino)-2(H)-pyran-2-one + dienophile | Exclusive formation of 5-substituted cycloadduct | mdpi.com |

| Electrophilic Carbamoylation | 2,7-di-tert-butylpyrene + isocyanate | Predominant substitution at the 1-position | beilstein-journals.org |

| Radical Hydroarylation | tert-butyl vinylcarbamate + aryl iodide | Regioselective addition to form α-aryl product | nih.gov |

Mechanistic Insights from Related Tert-butyl Containing Compounds in Radical Chemistry and Substitution Reactions

The chemical behavior of the tert-butyl group in various contexts provides a deeper understanding of the mechanisms governing the transformations of this compound.

Substitution Reactions: The acid-catalyzed deprotection of tert-butyl carbamates is a classic example of a unimolecular nucleophilic substitution (SN1) reaction. libretexts.orgyoutube.com The mechanism is analogous to the hydrolysis of tert-butyl bromide or tert-butyl alcohol under acidic conditions. numberanalytics.comsimply.science

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate group by the acid (e.g., H₃PO₄). libretexts.orgyoutube.com This makes the carbamate a better leaving group.

Carbocation Formation: The protonated intermediate undergoes heterolytic cleavage of the oxygen-tert-butyl bond. simply.science This is the slow, rate-determining step and results in the formation of a relatively stable tertiary carbocation (the tert-butyl cation) and the corresponding carbamic acid of p-toluidine (B81030). libretexts.orgacs.org The stability of the tert-butyl cation is a major driving force for the SN1 pathway. acs.org

Deprotonation and Decarboxylation: The tert-butyl cation is neutralized by losing a proton to a weak base (like water) to form isobutene gas. youtube.com The carbamic acid intermediate is unstable and readily decarboxylates to yield the free p-toluidine amine and carbon dioxide.

This SN1 mechanism explains the preservation of stereochemistry at other centers in the molecule, as the reaction does not involve the chiral atoms of the parent amine. lumenlearning.com

Radical Chemistry: While ionic pathways dominate the chemistry of tert-butyl carbamates, insights from the radical chemistry of related tert-butyl compounds are also informative. The tert-butyl group can participate in and influence radical reactions.

Tert-butoxyl Radical: The tert-butoxyl radical (t-BuO•), which can be formed from the thermolysis or photolysis of compounds like tert-butyl peresters, is a key intermediate in many radical processes. acs.orgmpg.de A characteristic reaction of the tert-butoxyl radical is β-scission, where it fragments into acetone (B3395972) and a methyl radical. princeton.edu It can also participate in Hydrogen Abstraction Reactions (HAT). princeton.edu

Tert-butyl Radical: The tert-butyl radical (t-Bu•) is a pyramidal, non-planar radical. researchgate.net Its reaction with molecular oxygen has been studied extensively, leading to the formation of a tert-butyl peroxy radical, which can then dissociate to isobutene and a hydroperoxyl radical (HO₂•). acs.org Understanding the stability and reaction pathways of the tert-butyl radical is crucial for contexts where radical side reactions might occur.

These radical pathways are generally not observed in the controlled, acid-catalyzed deprotection of this compound but provide a more complete picture of the potential reactivity of the tert-butyl moiety under different conditions, such as high temperatures or in the presence of radical initiators.

Strategic Applications of Tert Butyl P Tolylcarbamate and Its Derivatives in Synthetic Chemistry and Allied Fields

Advanced Protecting Group Chemistry

Protecting groups are fundamental to multistep organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org Tert-butyl carbamates, such as tert-butyl p-tolylcarbamate, are a cornerstone of this chemical strategy, particularly for the protection of amines. masterorganicchemistry.com The selection of a protecting group is critical and must balance ease of installation, stability across various reaction conditions, and facile, selective removal. bham.ac.uk

Protection of Amino Groups in Peptide and Amino Acid Synthesis

In the complex, stepwise process of peptide and amino acid synthesis, the protection of the nucleophilic amino group is essential to ensure controlled amide bond formation and prevent unwanted side reactions. masterorganicchemistry.comnih.gov this compound is an archetypal example of a tert-butoxycarbonyl (Boc) protecting group used for this purpose. The synthesis of such protected amines typically involves the reaction of the parent amine, in this case, p-toluidine (B81030), with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The mechanism of protection involves the formation of a stable carbamate (B1207046) linkage. This linkage renders the nitrogen atom non-nucleophilic, effectively shielding it from reacting with electrophiles or participating in undesired coupling events. organic-chemistry.org The bulky tert-butyl group provides significant steric hindrance, further preventing nucleophilic attacks on the protected amine.

A key advantage of the Boc group is its selective removal under anhydrous acidic conditions. organic-chemistry.org Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), cleanly cleaves the carbamate, liberating the free amine along with carbon dioxide and a tert-butyl cation. masterorganicchemistry.com This acid-lability is a defining feature that allows it to be used in concert with other protecting groups that are stable to acid but labile to different conditions. organic-chemistry.org

Protection of Hydroxyl Groups in Complex Molecule Synthesis (e.g., Carbohydrates, Peptides)

While this compound is specifically an amine-protecting group, the tert-butyl (tBu) group itself is a crucial protecting group for hydroxyl (-OH) functions in the synthesis of complex molecules like peptides. stackexchange.com During peptide synthesis, the side chains of certain amino acids, such as serine (Ser), threonine (Thr), and tyrosine (Tyr), contain reactive hydroxyl groups. ontosight.ai These groups must be protected to prevent them from reacting with the activated carboxyl group of the incoming amino acid, a side reaction that would reduce the yield and purity of the target peptide. ontosight.ai

The tBu group is typically installed on these hydroxyl side chains, forming a tert-butyl ether. iris-biotech.de These protected amino acid building blocks are commercially available, simplifying their use in solid-phase peptide synthesis (SPPS). stackexchange.com The tBu ether is robust and stable under the basic conditions used to remove other protecting groups like Fmoc, but it is readily cleaved by strong acids such as trifluoroacetic acid (TFA). ontosight.aiiris-biotech.de This cleavage is often performed concurrently with the final step of releasing the completed peptide from the solid support resin. stackexchange.comiris-biotech.de

Orthogonal Protecting Group Strategies in Multistep Synthesis

The power of modern chemical synthesis, particularly for complex molecules like peptides or natural products, relies heavily on orthogonal protecting group strategies. bham.ac.uk Orthogonality refers to the use of multiple, distinct classes of protecting groups within the same molecule that can be removed under different, specific chemical conditions without affecting the others. bham.ac.uknih.gov This allows for the selective unmasking of one functional group at a time for subsequent reaction. nih.gov

The tert-butyl carbamate (Boc) group is a central component of one of the most successful orthogonal strategies in chemistry. organic-chemistry.org Its key feature is its stability to bases and nucleophiles while being labile to acid. organic-chemistry.org This makes it perfectly orthogonal to base-labile protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, and groups removed by hydrogenolysis, like the carboxybenzyl (Cbz or Z) group. masterorganicchemistry.comorganic-chemistry.org

The most prominent example of this is the Fmoc/tBu strategy in solid-phase peptide synthesis. nih.goviris-biotech.de In this approach:

The α-amino group of each incoming amino acid is temporarily protected with the base-labile Fmoc group. iris-biotech.de

Reactive amino acid side chains (e.g., the hydroxyl of Serine or the carboxyl of Aspartic acid) are permanently protected with acid-labile groups like tert-butyl (tBu). iris-biotech.de

After each coupling step, the Fmoc group is removed with a base (e.g., piperidine) to free the α-amino group for the next coupling, leaving the tBu side-chain protection intact. ontosight.ai

At the end of the entire synthesis, all the tBu protecting groups are removed simultaneously with a strong acid like TFA during the final cleavage of the peptide from the resin. iris-biotech.de

This orthogonal design ensures high fidelity and control throughout the construction of the peptide chain. nih.gov

| Protecting Group | Abbreviation | Typical Function Protected | Cleavage Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA, HCl) organic-chemistry.org | Fmoc, Cbz |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) masterorganicchemistry.comiris-biotech.de | Boc, Cbz |

| Carboxybenzyl | Cbz (or Z) | Amine | Catalytic Hydrogenolysis (H₂/Pd-C) masterorganicchemistry.com | Boc, Fmoc |

| tert-Butyl | tBu | Hydroxyl, Carboxyl | Strong Acid (e.g., TFA) ontosight.aiiris-biotech.de | Fmoc, Cbz |

Building Blocks for Complex Molecular Architectures

Beyond its role in protecting group chemistry, this compound and its derivatives function as valuable precursors for constructing larger, more complex molecules, including industrial polymers and specialized non-proteinogenic amino acids.

Precursors for Polyurethane Materials and Isocyanate Chemistry

Polyurethanes are a versatile class of polymers formed by the reaction of polyols with diisocyanates. wikipedia.org The synthesis of these isocyanate monomers is a critical aspect of polyurethane production. rsc.org Research has shown that aryl carbamates, including derivatives like this compound, can serve as effective precursors to isocyanates. organic-chemistry.org

The connection is also evident through the chemistry of p-tolyl isocyanate, the corresponding isocyanate of the amine portion of this compound. chemicalbook.com Studies on the synthesis of polyisocyanurate (PIR) polymers, which have high thermal stability, have utilized p-tolyl isocyanate as a model monofunctional isocyanate. rsc.orgresearchgate.net In these studies, the reaction between p-tolyl isocyanate and carbamates is investigated to understand the formation of allophanate (B1242929) and isocyanurate structures, which are key to the final properties of the polymer. rsc.orgresearchgate.net This demonstrates the direct relevance of the tolylcarbamate structure as a building block or synthetic equivalent in the development of advanced polyurethane and polyisocyanurate materials. rsc.orguni-hamburg.de The use of carbamates as precursors can offer alternative, potentially safer routes to isocyanates, which are often highly toxic. rsc.orgrsc.org

Synthesis of Β3-Amino Acid Hydrochlorides

β-Amino acids are important structural motifs in peptidomimetics and pharmacologically active compounds. A specific and efficient method for synthesizing β³-amino acid hydrochlorides utilizes a derivative of this compound as a key starting material. organic-chemistry.org

The synthesis involves a Michael-type addition reaction. organic-chemistry.org An N-Boc-α-amidoalkyl-p-tolyl sulfone, which incorporates the core structure of the target compound, is reacted with a nucleophile like sodium diethyl malonate in a base-catalyzed process. organic-chemistry.org The subsequent hydrolysis of the resulting adduct, carried out in refluxing 6 M aqueous hydrochloric acid, leads to both the cleavage of the Boc protecting group and the hydrolysis of the malonate ester, ultimately affording the desired β³-amino acid hydrochloride. organic-chemistry.org This reaction pathway is noted for its high yield and the excellent purity of the final product. organic-chemistry.org

| Application Area | Role of this compound or Derivative | Key Research Finding |

| Polyurethane Chemistry | Precursor to Isocyanates | Aryl carbamates provide access to diisocyanate precursors for polyurethane materials. organic-chemistry.org p-Tolyl isocyanate is used in the study of polyisocyanurate formation. rsc.org |

| β³-Amino Acid Synthesis | Starting Material (as a sulfone derivative) | A Michael addition to an N-Boc-α-amidoalkyl-p-tolyl sulfone followed by hydrolysis yields β³-amino acid hydrochlorides in high purity. organic-chemistry.org |

Synthesis of Imidazo[1,2-a]pyridine-Carbamate Hybrids

The synthesis of novel hybrid molecules combining the structural features of imidazo[1,2-a]pyridines and carbamates has emerged as a significant area of research, with this compound and its analogs playing a role. These hybrids are designed to explore new therapeutic potentials.

In one study, various imidazo[1,2-a]pyridines linked to a carbamate moiety were designed and synthesized. Among the synthesized compounds, 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate (6d) was identified as a potent α-glucosidase inhibitor. researchgate.netresearchgate.net This highlights the successful integration of the p-tolylcarbamate structure into a more complex heterocyclic system to achieve specific biological activity. The synthesis of these hybrids often involves multi-step reactions where the carbamate functionality is introduced to the imidazo[1,2-a]pyridine (B132010) scaffold. The characterization of these novel compounds is typically confirmed using various spectroscopic techniques. researchgate.net

The imidazo[1,2-a]pyridine core is a recognized "privileged" structure in medicinal chemistry, found in numerous approved drugs. researchgate.net By creating hybrids with carbamates, researchers aim to develop new chemical entities with improved or novel pharmacological profiles. nih.govnih.gov

Intermediates in Pharmaceutical Synthesis

Tert-butyl carbamate derivatives are crucial intermediates in the synthesis of several important pharmaceutical compounds, owing to the protecting nature of the tert-butoxycarbonyl (Boc) group.

Lacosamide: The synthesis of Lacosamide, an antiepileptic drug, can involve intermediates protected with a Boc group. derpharmachemica.com For instance, Boc-D-serine can be coupled with benzylamine, and the resulting Boc-protected intermediate is then further processed. google.comjustia.com This protection strategy prevents unwanted side reactions and allows for high enantiomeric purity in the final product. google.comgoogle.com

Orexin (B13118510) Receptor Antagonists: Orexin receptor antagonists are a class of drugs under investigation for treating sleep disorders. google.comnih.govnih.gov The synthesis of these complex molecules often utilizes building blocks containing tert-butyl carbamate groups for amine protection. For example, in the synthesis of certain pyrrolidine-derived orexin receptor antagonists, a key step involves the coupling of (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid with other aromatic fragments. google.com The Boc group is essential for controlling the regioselectivity of the reactions and is typically removed in a later synthetic step.

IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a target for the treatment of inflammatory diseases. osti.govnih.govnih.gov The development of IRAK4 inhibitors has involved the synthesis of complex heterocyclic structures. In the creation of aminopyrimidine-based IRAK4 inhibitors, tert-butyl carbamate protected precursors are sometimes employed to manage the reactivity of amine groups during the construction of the core scaffold. This allows for the precise assembly of the final inhibitor with the desired substitution pattern.

Derivatives with Specialized Applications

α-Glucosidase Inhibitors Based on this compound Scaffolds

Derivatives of this compound have been specifically investigated for their potential as α-glucosidase inhibitors, which are a therapeutic target for managing type 2 diabetes. nih.govnih.govmdpi.com The inhibition of this enzyme delays carbohydrate digestion and reduces postprandial blood glucose levels. nih.gov

Research has shown that imidazo[1,2-a]pyridine-carbamate hybrids, which incorporate the p-tolylcarbamate structure, can be potent α-glucosidase inhibitors. researchgate.netresearchgate.net Specifically, the compound 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate demonstrated significant inhibitory activity, with an IC50 value of 75.6 µM. researchgate.netresearchgate.net Kinetic studies of this compound revealed a competitive mode of inhibition. researchgate.net Molecular docking studies further suggested that these hybrid molecules can fit well into the active site of the α-glucosidase enzyme, forming key interactions that lead to inhibition. researchgate.netresearchgate.net

The following table summarizes the inhibitory activity of a key derivative:

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate | α-Glucosidase | 75.6 | researchgate.netresearchgate.net |

Antimicrobial Agents Derived from Substituted Phenylcarbamates

Substituted phenylcarbamate derivatives are being explored for their antimicrobial properties. A study focused on the synthesis of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives and evaluated their activity against a panel of bacteria and fungi. researchgate.net

Several of the synthesized compounds displayed potent antimicrobial activity. Notably, compounds designated as 6b and 6e showed the highest antibacterial effect when compared to the standard drug ciprofloxacin. Additionally, compounds 6b, 6c, and 6e exhibited promising antifungal activity against the tested strains, comparable to the standard nystatin. researchgate.net The synthesis involved creating a series of amide derivatives from a tert-butyl phenylcarbamate precursor. researchgate.net These findings indicate that the substituted phenylcarbamate scaffold is a promising framework for the development of new antimicrobial agents.

Anti-inflammatory Agents from Substituted Phenylcarbamate Derivatives

The anti-inflammatory potential of substituted phenylcarbamate derivatives has also been a subject of investigation. A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.govscispace.comresearchgate.net The study used the carrageenan-induced rat paw edema model, a standard method for assessing anti-inflammatory effects. scispace.com

Many of the synthesized compounds showed promising anti-inflammatory activity. nih.govscispace.comresearchgate.net The compounds 4i and 4a, in particular, exhibited anti-inflammatory effects that were better than or equivalent to the standard drug, indomethacin, with percentage inhibitions of 54.239% and 54.130%, respectively. nih.govscispace.com The study suggested that the presence of certain substituents, such as a highly electronegative fluoro group or an indole (B1671886) moiety, played a vital role in the observed activity. nih.gov In contrast, a compound with an electron-withdrawing nitro group showed less activity. nih.gov

The following table presents the anti-inflammatory activity of the most potent compounds from the study:

| Compound | Percentage of Inhibition (%) | Reference |

| 4i | 54.239 | nih.govscispace.comnih.gov |

| 4a | 54.130 | nih.govscispace.comnih.gov |

| Indomethacin (Standard) | - | nih.govscispace.com |

Role in Polymer Chemistry and Material Science Precursors

While the primary focus of research on this compound has been in medicinal chemistry, its structural features suggest potential applications in polymer chemistry and material science. The tert-butyl group is widely used in polymer chemistry, for example, in the formation of poly(tert-butyl acrylate) (PtBA). taylorandfrancis.com This polymer can be synthesized via methods like atom transfer radical polymerization (ATRP). taylorandfrancis.com

The carbamate linkage itself is a fundamental component of polyurethanes, a major class of polymers. While direct use of this compound in large-scale polymer production is not widely documented, it and its derivatives can serve as valuable precursors or building blocks for specialized materials. ambeed.comambeed.com For instance, functionalized carbamates can be incorporated into polymer backbones or used as surface modifiers for materials like graphene oxide to enhance their solubility and compatibility with polymer matrices. taylorandfrancis.com The controlled deprotection of the Boc group can also be a useful tool in creating functional materials with specific properties. Furthermore, related compounds are used as precursors for metal-organic chemical vapor deposition (MOCVD) to create thin films of materials like gallium sulfide, indicating the broader utility of such organic molecules in material science. swansea.ac.uk

Future Research Directions and Emerging Paradigms in Tert Butyl P Tolylcarbamate Chemistry

Development of Green and Sustainable Synthetic Protocols for Industrial Relevance

The industrial synthesis of tert-butyl p-tolylcarbamate traditionally involves the reaction of p-toluidine (B81030) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. While effective, this method often requires organic solvents and purification steps that can generate significant waste. researchgate.net Future research is increasingly focused on developing "green" and sustainable synthetic protocols to minimize environmental impact and enhance industrial viability. google.com

Key areas of development in green synthesis include:

Solvent-Free Conditions: Researchers have explored the chemo-selective N-Boc protection of amines under solvent-free conditions using catalytic amounts of lithium hydroxide (B78521) monohydrate, achieving high yields. researchgate.net Another approach utilizes magnetically recoverable silica-decorated ferromagnetic-nanoceria nanocatalysts for N-butyloxycarbonylation reactions without the need for a solvent. acs.org

Water-Based Synthesis: The use of water as a solvent is a cornerstone of green chemistry. Nano-γ-Fe₂O₃ has been demonstrated as an efficient, reusable, and green catalyst for the N-tert-butoxycarbonylation of amines in water at ambient temperature. scirp.orgsemanticscholar.org

Catalyst Reusability: The development of catalysts that can be easily separated and reused is crucial for sustainable industrial processes. ionike.com For instance, a La₂O₃/SiO₂ catalyst has been shown to be effective for the synthesis of carbamates and can be recycled multiple times without significant loss of activity. ionike.com

These green approaches not only reduce the environmental footprint of this compound synthesis but also offer potential economic benefits through reduced solvent usage and catalyst recycling, making them highly relevant for industrial-scale production. mdpi.com

Exploration of Novel Reactivity and Functionalization Strategies

Beyond its traditional role as a protecting group, this compound is a versatile scaffold for exploring novel reactivity and functionalization strategies. The tert-butyl group, while often considered a sterically bulky and inert moiety, can influence the reactivity of the entire molecule. nih.gov

Recent research has demonstrated several innovative transformations:

C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool in organic synthesis. For instance, the dehydrogenative Csp³–Csp² cross-coupling of alkylarenes to aldehydes has been achieved using this compound. acs.org Additionally, iridium(I) complexes have been used to catalyze the hydrogen isotope exchange of aryl carbamates, including this compound, demonstrating the potential for isotopic labeling. d-nb.info

Decarboxylative Reactions: A base-mediated intramolecular decarboxylative synthesis of alkylamines from alkanoyloxycarbamates has been developed, showcasing a novel synthetic route that leverages the carbamate (B1207046) functionality. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for various chemical transformations. In one example, K-PHI (potassium salt of 2-phenyl-4,5-imidazo[1,2-a]pyridine) was used as a photocatalyst for the direct C-H thiolation of methylarenes, including this compound, using elemental sulfur. rsc.org

These novel reactions expand the synthetic utility of this compound, enabling the creation of more complex and diverse molecular architectures. The functionalization of related structures, such as calixarenes, further highlights the broad potential for creating novel materials and molecules. researchgate.netmdpi.com

Integration into Continuous Flow and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. scielo.brhybrid-chem.com These technologies are particularly well-suited for the production of fine chemicals and active pharmaceutical ingredients (APIs).

Continuous Flow Synthesis: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. researchgate.netrsc.org The synthesis of arylhydrazines via nickel/photoredox coupling of tert-butyl carbazate (B1233558) with aryl halides in a continuous-flow photochemical protocol has been successfully demonstrated. rsc.org While not specific to this compound, this illustrates the potential of flow chemistry for related carbamate syntheses.

Automated Synthesis: Automated synthesis platforms can significantly accelerate the drug discovery and development process by enabling high-throughput synthesis and screening of compound libraries. rsc.orgbeilstein-journals.org For example, the automated synthesis of backbone-protected peptides has been reported, a field where carbamate protecting groups are frequently employed. rsc.org The development of automated radiosynthesis methods for PSMA-617 derivatives, which may involve carbamate intermediates, further underscores the trend towards automation in complex molecule synthesis. nih.gov

The application of these advanced manufacturing technologies to the synthesis of this compound and its derivatives holds the promise of more efficient, reproducible, and scalable production processes.

Expansion of Biomedical Applications through Rational Design of Derivatives

The core structure of this compound serves as a valuable starting point for the rational design of new bioactive molecules. scitechnol.comresearchgate.net By systematically modifying the structure, researchers can optimize the pharmacological properties of derivatives to target specific biological pathways. rsc.org

Recent examples of rationally designed derivatives with biomedical potential include:

Anti-inflammatory Agents: A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Some of these compounds showed promising activity comparable to the standard drug indomethacin. nih.gov

α-Glucosidase Inhibitors: In a study targeting α-glucosidase, an enzyme relevant to diabetes management, various imidazo[1,2-a]pyridines linked to a carbamate moiety were designed and synthesized. researchgate.net One derivative, 4-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate, was identified as a potent inhibitor. researchgate.net

Targeted Cancer Therapy: The principles of rational drug design are being applied to develop inhibitors for specific cancer targets. nih.govthemarkfoundation.org For instance, in the design of inhibitors for p38 MAPK, a tert-butyl group was used as a key structural element to interact with the target protein. nih.gov While not directly involving this compound, this highlights the importance of the tert-butyl motif in drug design.

The continued application of rational design principles, often aided by computational modeling, will be instrumental in expanding the biomedical applications of this compound derivatives. sioc-journal.cnmdpi.com

Advanced Spectroscopic Characterization and Elucidation of Structure-Reactivity Relationships

A deep understanding of the relationship between molecular structure and reactivity is fundamental to advancing chemical synthesis and design. Advanced spectroscopic methods provide powerful tools for elucidating these relationships at the atomic and molecular level. elsevier.comsouthampton.ac.ukcardiff.ac.uk

Key spectroscopic techniques and their applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of this compound and its derivatives. Characteristic peaks for the tert-butyl group, aromatic protons, and the carbamate carbonyl provide definitive structural information. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of newly synthesized compounds, confirming their identity. rsc.org

Computational and Spectroscopic Synergy: The combination of experimental spectroscopic data with computational modeling, such as Density Functional Theory (DFT), can provide deeper insights into reaction mechanisms and structure-property relationships. d-nb.info This integrated approach has been used to study the hydrogen isotope exchange of aryl carbamates. d-nb.info

Future research will likely leverage a combination of advanced spectroscopic techniques, including 2D NMR, X-ray crystallography, and time-resolved spectroscopy, to gain a more comprehensive understanding of the dynamic behavior and reactivity of this compound and its derivatives. arxiv.org This knowledge will be crucial for the rational design of new catalysts, synthetic methods, and bioactive molecules.

Q & A

Q. What are the most efficient synthetic routes for tert-butyl p-tolylcarbamate, and how do reaction conditions influence yield?

The compound is commonly synthesized via carbamate formation using p-toluidine and di-tert-butyl dicarbonate. Two optimized methods include:

- Catalytic method : Thiamine hydrochloride as a recyclable organocatalyst achieves 98% yield under mild conditions (25°C, 12 hours) .

- Ultrasound-assisted synthesis : Provides 99% yield in reduced reaction time due to enhanced mixing and energy transfer .

- Traditional method : Stirring p-toluidine with di-tert-butyl dicarbonate in THF at room temperature yields 85% .

Key factors : Catalyst selection, solvent, and energy input (e.g., ultrasound) critically impact efficiency.

Q. How can researchers characterize this compound using NMR spectroscopy?

The compound exhibits distinct ¹H NMR signals :

- Aromatic protons: δ 7.25 (d, J = 8 Hz, 2H) and δ 7.08 (d, J = 8 Hz, 2H) for the para-substituted toluene ring .

- tert-Butyl group: δ 1.51 (s, 9H) .

- NH proton: δ 6.42 (broad singlet) .

¹³C NMR confirms the carbamate carbonyl at δ 152.90 and tert-butyl quaternary carbon at δ 80.30 . Always compare experimental data with literature values to verify purity .

Q. What structural features differentiate this compound from its isomers (e.g., meta-substituted analogs)?

- Substitution pattern : The para-tolyl group in this compound results in symmetrical aromatic proton splitting (doublets at δ 7.25 and 7.08) , whereas meta-isomers show asymmetric splitting (e.g., δ 7.28–6.88 in tert-butyl m-tolylcarbamate) .

- Steric effects : The tert-butyl group provides steric protection to the carbamate, enhancing stability compared to linear alkyl analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields (e.g., 85% vs. 99%)?

Discrepancies arise from:

- Catalyst efficiency : Thiamine hydrochloride and ultrasound improve yields by accelerating carbamate formation .

- Workup protocols : Column chromatography (petroleum ether/EtOAc) in traditional methods may lead to product loss , whereas catalytic methods simplify purification .

Methodological recommendation : Use kinetic studies (e.g., in situ IR) to monitor reaction progress and identify rate-limiting steps.

Q. What role does the tert-butyl group play in conformational stability, and how can this be analyzed experimentally?

- Axial vs. equatorial preference : In cyclohexane derivatives, tert-butyl groups favor axial positions due to steric hindrance in equatorial orientations. This can be confirmed via dynamic NMR at low temperatures and DFT calculations with explicit solvent models .

- Impact on reactivity : The bulky tert-butyl group shields the carbamate from nucleophilic attack, making it a useful protecting group in multi-step syntheses .

Q. How can this compound be integrated into complex molecular architectures (e.g., pharmaceutical intermediates)?

- Stepwise functionalization : The carbamate serves as a transient protecting group for amines. For example, it is used in synthesizing tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate, a precursor to kinase inhibitors .

- Cross-coupling compatibility : The para-tolyl group can undergo halogenation or Suzuki-Miyaura reactions for further derivatization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .

- Handling : Use explosion-proof equipment and avoid sparks, as tert-butyl derivatives are prone to peroxide formation .

- Waste disposal : Neutralize with dilute acid before incineration to minimize environmental impact .

Q. How can researchers address discrepancies in melting point data across studies?

Reported melting points (81–82°C) are consistent , but deviations may arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., hexane vs. EtOAc) to isolate stable crystalline forms.

- Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity ≥98% .

Methodological Guidelines

- Synthetic optimization : Compare catalytic (thiamine hydrochloride) vs. energy-assisted (ultrasound) methods for scalability .

- Structural validation : Always correlate experimental NMR data with computational predictions (e.g., ChemDraw simulations) .

- Safety compliance : Conduct risk assessments using SDS guidelines for carbamate handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.